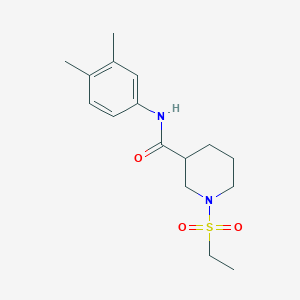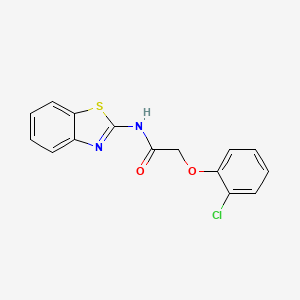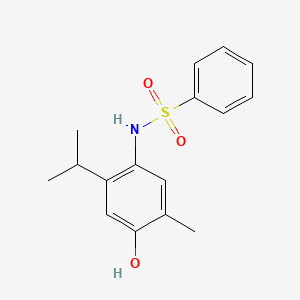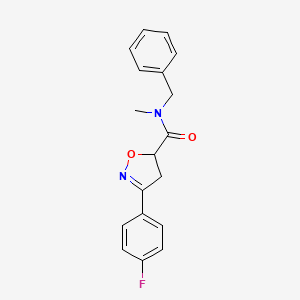![molecular formula C18H21ClN4O2 B5587245 N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5587245.png)
N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step chemical reactions, starting from simpler precursors. A novel synthetic method for compounds having similar structural features, including morpholinyl or pyrrolidinyl groups, involves reacting corresponding hydroxyindoles with enamines in the presence of tosyl or mesyl chloride, proposing a plausible mechanism for these transformations (Hayashi et al., 2004).
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its chemical behavior and interactions. Advanced spectroscopic methods, such as Fourier transform infrared (FTIR) and FT-Raman spectra, along with ab initio and DFT studies, are employed to elucidate the structural, thermodynamical, and vibrational characteristics of similar compounds. These studies can reveal the influence of substituent groups on characteristic frequencies of the amide (-CONH-) group, providing insights into the molecular structure of N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide (Arjunan et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of a compound are influenced by its functional groups and molecular structure. Research into similar compounds has shown that variations in substituents can significantly affect their reactivity and chemical behavior. For instance, the synthesis of pyridine and pyrimidine derivatives has been explored, revealing how different functional groups impact the compound's chemical reactions and properties (Voskressensky et al., 2015).
Physical Properties Analysis
Physical properties, such as melting point, boiling point, solubility, and crystal structure, are essential for the practical handling and application of chemical compounds. The crystal structure of related compounds, determined through X-ray diffraction, offers insights into intermolecular interactions and conformational preferences, which are vital for understanding the physical properties of N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide (Gowda et al., 2007).
Chemical Properties Analysis
Investigating the chemical properties of a compound involves studying its reactivity with various reagents, stability under different conditions, and potential for forming derivatives. The synthesis and characterization of derivatives provide valuable information on the chemical versatility and potential applications of the compound . Studies on similar compounds with morpholine and pyrrolidine groups highlight the methods for analyzing chemical properties through synthetic and spectroscopic techniques (Muruganandam & Krishnakumar, 2012).
properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-morpholin-4-yl-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-22(13-15-5-3-7-21-17(15)19)18(24)16(14-4-2-6-20-12-14)23-8-10-25-11-9-23/h2-7,12,16H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQNBJUICNLMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N=CC=C1)Cl)C(=O)C(C2=CN=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5587170.png)
![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5587173.png)
![2-fluoro-N-{[(2S,4S)-4-fluoro-1-(N-methyl-L-alanyl)-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5587176.png)
![4-{4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5587190.png)
![2-{rel-(3R,4S)-3-[(cyclopentylcarbonyl)amino]-4-isopropyl-1-pyrrolidinyl}-N-methylnicotinamide hydrochloride](/img/structure/B5587205.png)
![ethyl (3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl)acetate](/img/structure/B5587208.png)


![4-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5587228.png)
![(1R*,5R*)-3-(cyclobutylcarbonyl)-6-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5587232.png)
![6-({[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587238.png)
![N-[4-(4-morpholinyl)phenyl]-2-phenylethylenesulfonamide](/img/structure/B5587257.png)
